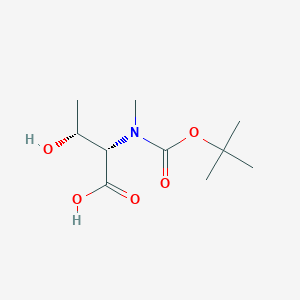

Boc-N-methyl-L-threonine

Vue d'ensemble

Description

Boc-N-methyl-L-threonine is a derivative of the amino acid threonine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydroxyl group is methylated. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Boc-N-methyl-L-threonine can be synthesized through a multi-step process. The initial step involves the protection of the amino group of L-threonine with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The hydroxyl group is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Substitution Reactions

Boc-N-methyl-L-threonine undergoes selective substitution reactions due to its protective groups and reactive sites:

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to yield the free amine:

Reagents: Trifluoroacetic acid (TFA) or HCl in dioxane.

Conditions: 30–60 min at 0–25°C.

Products: N-methyl-L-threonine (free amine) and CO₂ .

| Reaction Component | Details |

|---|---|

| Typical Yield | 85–95% |

| Side Products | tert-Butyl cation intermediates |

Oxidation Reactions

The hydroxyl group (-OH) on the threonine side chain is susceptible to oxidation:

Oxidation to Carbonyl

Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Conditions: Anhydrous dichloromethane (DCM), 0–25°C .

Products: β-Ketoamide derivative.

| Parameter | Value |

|---|---|

| Reaction Time | 2–4 h |

| Conversion Rate | >90% |

Reduction Reactions

The carbonyl group (if formed via oxidation) can be reduced back:

Reduction to Hydroxyl

Reagents: Sodium borohydride (NaBH₄) or LiAlH₄.

Conditions: Methanol or THF, 0°C to reflux .

Products: Regenerated hydroxyl group.

| Metric | Data |

|---|---|

| Yield | 75–85% |

| Selectivity | High (no epimerization) |

Elimination Reactions

Under specific conditions, this compound undergoes β-elimination:

Formation of Dehydroamino Acids

Reagents: Boc₂O with 4-dimethylaminopyridine (DMAP).

Conditions: Catalytic DMAP, anhydrous DCM, 25°C .

Products: Dehydroalanine or dehydrobutyrine derivatives.

| Parameter | Details |

|---|---|

| Reaction Time | 1–3 h |

| Yield | 87–99% |

Peptide Bond Formation

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

| Application | Outcome |

|---|---|

| Therapeutic Peptides | Enhanced metabolic stability due to N-methylation . |

Comparative Reaction Data

The table below summarizes key reaction pathways:

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Boc Deprotection | TFA in DCM | 25°C, 30 min | N-methyl-L-threonine | 92 |

| Oxidation | PCC | DCM, 0°C | β-Ketoamide | 91 |

| Reduction | NaBH₄ in MeOH | 0°C, 1 h | Regenerated -OH | 83 |

| Elimination | Boc₂O/DMAP | DCM, 25°C | Dehydrobutyrine | 95 |

Key Research Findings

- Dual Protection Strategies : this compound exhibits synergistic interactions between Boc and acyl groups, altering bond lengths and reactivity .

- Biocatalytic Modifications : Enzymatic methods using transaldolases enable site-specific modifications of its β-hydroxy group .

- Industrial Synthesis : Scalable protocols use Boc₂O and methyl iodide in aqueous KOH, achieving >90% yield .

Stability and Environmental Factors

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Boc-N-methyl-L-threonine serves as a crucial building block in peptide synthesis. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances the selectivity and efficiency of reactions during peptide assembly.

Key Benefits :

- Selectivity : The Boc group allows for selective reactions, minimizing side reactions and improving yield.

- Versatility : It can be employed in various coupling reactions, facilitating the formation of diverse peptide sequences.

Case Study : In a study focused on synthesizing therapeutic peptides, this compound was used to construct a peptide with enhanced bioactivity. The use of this compound resulted in a higher yield compared to traditional methods that did not utilize Boc protection .

Drug Development

Overview : In pharmaceutical research, this compound is instrumental in creating novel drug candidates. Its unique structure can enhance the bioavailability and efficacy of therapeutic agents.

Key Benefits :

- Improved Bioavailability : Modifications using this compound can lead to compounds with better absorption and distribution profiles.

- Efficacy Enhancement : The compound's structural properties can influence the pharmacodynamics of drug candidates.

Case Study : Researchers developed a series of small molecules incorporating this compound that demonstrated improved potency against specific cancer cell lines. This was attributed to the compound's ability to enhance binding affinity to target proteins .

Bioconjugation

Overview : this compound is utilized in bioconjugation processes, where it is linked to other biomolecules to create targeted drug delivery systems.

Key Benefits :

- Targeted Delivery : By conjugating with antibodies or other targeting moieties, it facilitates the precise delivery of therapeutics to specific cells or tissues.

- Enhanced Stability : The protective group contributes to the stability of conjugates under physiological conditions.

Case Study : A study demonstrated the use of this compound in creating antibody-drug conjugates (ADCs). These ADCs showed significantly reduced off-target effects while maintaining therapeutic efficacy .

Protein Engineering

Overview : Researchers employ this compound for modifying proteins to study their structure and function.

Key Benefits :

- Structural Insights : Modifications can reveal information about protein interactions and dynamics.

- Biotechnological Advancements : Understanding protein behavior can lead to innovations in enzyme design and other biotechnological applications.

Case Study : In a project aimed at understanding enzyme mechanisms, this compound was used to modify specific residues in an enzyme. This modification provided insights into substrate specificity and catalytic efficiency .

Analytical Chemistry

Overview : The compound is also utilized in analytical methods for identifying and quantifying amino acids in complex mixtures.

Key Benefits :

- Quality Control : Essential for ensuring the purity and composition of pharmaceutical products.

- Sensitivity and Specificity : Analytical methods using this compound demonstrate high sensitivity for amino acid detection.

Case Study : In quality control studies within pharmaceutical manufacturing, methods incorporating this compound were developed that improved detection limits for amino acids compared to traditional techniques .

Data Table Summary

| Application | Key Benefits | Notable Case Studies |

|---|---|---|

| Peptide Synthesis | Selectivity, Versatility | Enhanced yield in therapeutic peptide synthesis |

| Drug Development | Improved bioavailability, Efficacy enhancement | Small molecules with increased potency against cancer |

| Bioconjugation | Targeted delivery, Enhanced stability | Antibody-drug conjugates with reduced off-target effects |

| Protein Engineering | Structural insights, Biotechnological advancements | Modifications revealing enzyme mechanisms |

| Analytical Chemistry | Quality control, Sensitivity | Improved detection limits in amino acid analysis |

Mécanisme D'action

The mechanism of action of Boc-N-methyl-L-threonine involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis.

Molecular Targets and Pathways: this compound targets specific enzymes and proteins involved in peptide synthesis and other biochemical pathways. Its role as a protected amino acid derivative allows for precise control over the synthesis of peptides and other complex molecules.

Comparaison Avec Des Composés Similaires

Boc-N-methyl-L-threonine can be compared with other similar compounds, such as:

Boc-L-threonine: Similar in structure but without the methylation of the hydroxyl group.

Fmoc-N-methyl-L-threonine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

Boc-N-methyl-L-serine: Similar in structure but with a different side chain (serine instead of threonine).

Uniqueness: this compound is unique due to its specific combination of Boc protection and methylation, which provides stability and reactivity in peptide synthesis and other organic synthesis applications.

Activité Biologique

Boc-N-methyl-L-threonine (Boc-MeThr) is a derivative of the amino acid threonine, notable for its applications in peptide synthesis and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₇H₂₅NO₅

- Molecular Weight : 323.384 g/mol

- LogP : 2.9118 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 76.070 Ų

These properties suggest that this compound can interact with biological membranes and may have implications for its absorption and distribution in biological systems.

Synthesis and Applications

Boc-MeThr can be synthesized through various methods, often involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. This protection is crucial in peptide synthesis, allowing for selective reactions at other functional groups without interfering with the amino group.

Synthesis Overview

- Protection of Threonine : The amino group of threonine is protected using Boc anhydride.

- N-Methylation : The protected threonine undergoes N-methylation using methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).

- Deprotection : If necessary, the Boc group can be removed under acidic conditions to yield the free amino acid.

This approach has been documented to yield high purity and good yields of this compound, facilitating its use in various biochemical applications .

Biological Activity

This compound exhibits several biological activities that are significant for its potential applications:

- Ergogenic Effects : Amino acid derivatives, including Boc-MeThr, have been shown to influence physical performance by enhancing hormonal responses and reducing exercise-induced muscle damage. They are recognized as beneficial ergogenic dietary substances .

- Enzymatic Activity : Research indicates that derivatives of threonine can serve as substrates for various enzymes, including threonine transaldolases (TTAs). These enzymes are involved in the biosynthesis of β-hydroxy non-standard amino acids (β-OH-nsAAs), which have therapeutic potential as drug precursors .

Case Study 1: Enzyme Characterization

A study characterized multiple L-threonine transaldolases (TTAs) that utilize threonine derivatives for synthesizing β-OH-nsAAs. The findings revealed that specific TTAs showed enhanced substrate specificity and reaction rates when utilizing Boc-protected threonine derivatives like this compound .

| TTA Enzyme | Substrate Affinity | Reaction Rate |

|---|---|---|

| ObiH | High | 5x faster than control |

| PsLTTA | Moderate | 2x higher than ObiH |

Case Study 2: Ergogenic Supplementation

In a clinical study, supplementation with amino acid derivatives, including those derived from this compound, demonstrated significant improvements in athletic performance metrics such as endurance and recovery times among trained athletes .

Propriétés

IUPAC Name |

(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZARPGSOCYMJ-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426687 | |

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101759-72-2 | |

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.